molecular formula C18H18N2O3S B2856751 N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-2,4-dimethylbenzamide CAS No. 895443-67-1

N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-2,4-dimethylbenzamide

Cat. No.: B2856751
CAS No.: 895443-67-1
M. Wt: 342.41
InChI Key: GVTLPZHTDCEMDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-2,4-dimethylbenzamide is a synthetic organic compound characterized by its unique benzothiazole and benzamide moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-2,4-dimethylbenzamide typically involves the following steps:

    Formation of the Benzothiazole Core: The benzothiazole core can be synthesized via the cyclization of 2-aminothiophenol with an appropriate aldehyde or ketone under acidic conditions.

    Introduction of Methoxy Groups: Methoxylation of the benzothiazole ring is achieved using methanol and a suitable catalyst, such as sulfuric acid, to introduce the methoxy groups at the 5 and 6 positions.

    Coupling with Benzamide: The final step involves coupling the dimethoxybenzothiazole with 2,4-dimethylbenzoyl chloride in the presence of a base, such as triethylamine, to form the desired benzamide derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques like crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-2,4-dimethylbenzamide can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.

    Reduction: Reduction of the benzothiazole ring can yield dihydrobenzothiazole derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzamide moiety, where the amide nitrogen can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Dihydrobenzothiazole derivatives.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-2,4-dimethylbenzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, this compound is investigated for its potential as a bioactive molecule. Studies have shown that benzothiazole derivatives exhibit antimicrobial, antifungal, and anticancer properties, making them valuable in drug discovery and development.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic applications. Its derivatives are studied for their efficacy in treating various diseases, including cancer, bacterial infections, and neurological disorders.

Industry

In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings, due to its stability and unique chemical properties.

Mechanism of Action

The mechanism of action of N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-2,4-dimethylbenzamide involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or receptors involved in disease pathways. For example, benzothiazole derivatives are known to inhibit tyrosine kinases, which play a crucial role in cancer cell proliferation.

Comparison with Similar Compounds

Similar Compounds

  • N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-2-iodobenzamide
  • N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-2-thiophenesulfonamide
  • N-(4,6-dimethyl-1,3-benzothiazol-2-yl)acetamide

Uniqueness

N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-2,4-dimethylbenzamide is unique due to its specific substitution pattern on both the benzothiazole and benzamide rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-2,4-dimethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O3S/c1-10-5-6-12(11(2)7-10)17(21)20-18-19-13-8-14(22-3)15(23-4)9-16(13)24-18/h5-9H,1-4H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVTLPZHTDCEMDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)NC2=NC3=CC(=C(C=C3S2)OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.